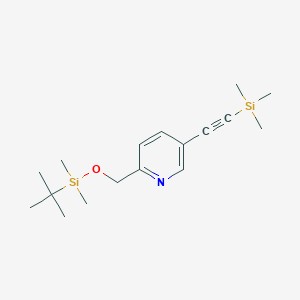
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine is a complex organic compound that features both tert-butyldimethylsilyl and trimethylsilyl groups These groups are often used in organic synthesis to protect functional groups and to introduce steric bulk, which can influence the reactivity and stability of the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of silyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to less oxidized states.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and anhydrous solvents to maintain the integrity of the silyl groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with various molecular targets and pathways. The silyl groups can influence the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The exact molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition or as a building block in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((tert-Butyldimethylsilyloxy)methyl)-6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine
- dimethyl ((3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonate
Uniqueness
What sets 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine apart from similar compounds is its specific combination of silyl groups and the pyridine ring. This unique structure imparts distinct reactivity and stability characteristics, making it valuable in specialized applications where other compounds might not perform as effectively .
Propriétés
Formule moléculaire |
C17H29NOSi2 |
|---|---|
Poids moléculaire |
319.6 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[[5-(2-trimethylsilylethynyl)pyridin-2-yl]methoxy]silane |
InChI |
InChI=1S/C17H29NOSi2/c1-17(2,3)21(7,8)19-14-16-10-9-15(13-18-16)11-12-20(4,5)6/h9-10,13H,14H2,1-8H3 |
Clé InChI |
FCTHLDFXIWFCEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


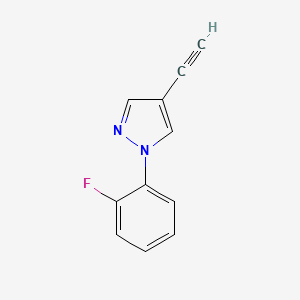
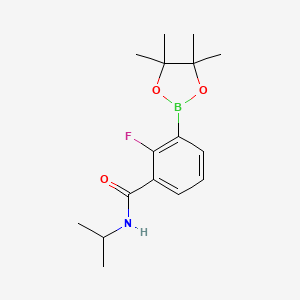
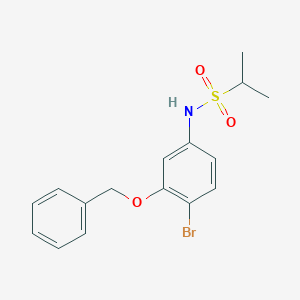

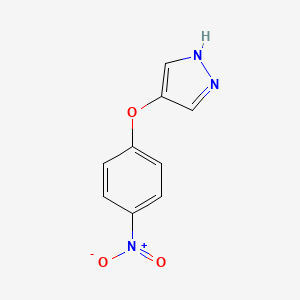
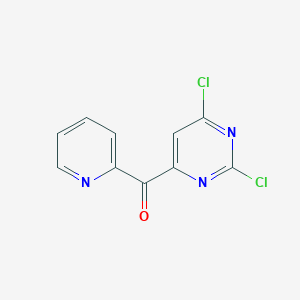
![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)
![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
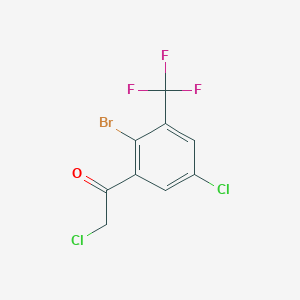

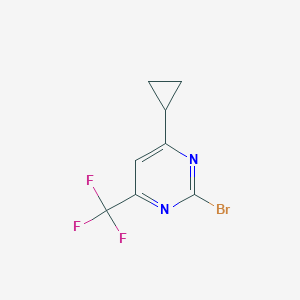
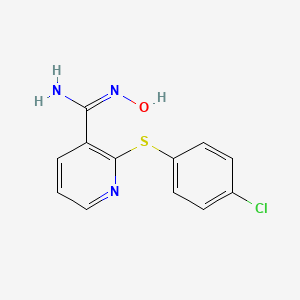

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
